Methyl 4-bromo-2-cyano-6-nitrobenzoate
Description
Methyl 4-bromo-2-cyano-6-nitrobenzoate is a substituted aromatic ester featuring a bromine atom at position 4, a cyano group at position 2, and a nitro group at position 6 on the benzoate backbone. This compound is of significant interest in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, or materials science. Its electron-withdrawing substituents (nitro, cyano, and bromine) enhance electrophilic substitution reactivity and influence physical properties such as solubility and thermal stability.
Properties
IUPAC Name |
methyl 4-bromo-2-cyano-6-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)8-5(4-11)2-6(10)3-7(8)12(14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLGZHMOAPDDBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-cyano-6-nitrobenzoate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of a suitable benzene derivative, followed by bromination and cyano group introduction. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide for bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-cyano-6-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Reduction: The major product is the corresponding amine derivative.
Hydrolysis: The major product is 4-bromo-2-cyano-6-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2-cyano-6-nitrobenzoate is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-cyano-6-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and cyano can influence its reactivity and binding affinity. These interactions can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogs
Structural and Electronic Effects
- Substituent Position: Nitro Group Position: In Methyl 4-bromo-3-nitrobenzoate , the nitro group at position 3 (meta to bromine) creates distinct electronic effects compared to the nitro at position 6 in the target compound. This positional difference influences regioselectivity in subsequent reactions.
- Functional Group Impact: Hydroxy vs. Cyano: Methyl 4-bromo-2-hydroxy-6-methylbenzoate contains a hydroxy group, which introduces hydrogen-bonding capability but reduces stability under acidic conditions compared to the cyano group in the target compound. Ester vs. Acid: 2-Bromo-6-methyl-4-nitrobenzoic acid has a carboxylic acid group, increasing aqueous solubility but limiting compatibility with non-polar reaction environments.
Physico-Chemical Properties
- Molecular Weight and Polarity: The target compound’s higher molecular weight (~289.06 g/mol) compared to analogs like Methyl 4-bromo-3-nitrobenzoate (260.04 g/mol) reflects the additive effects of cyano and nitro groups. These groups also increase polarity, likely resulting in higher melting points and lower volatility.
Solubility :
- The presence of a nitro group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the fluorine-containing analog .
- The carboxylic acid derivative (2-Bromo-6-methyl-4-nitrobenzoic acid ) exhibits superior solubility in water and alcohols due to ionizable -COOH.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
